

# **Application Notes and Protocols for YY-23 Administration in Rodent Models**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | YY-23     |           |
| Cat. No.:            | B15620899 | Get Quote |

Disclaimer: The compound "YY-23" is used as a placeholder for a representative orally active peptide inhibitor of the Interleukin-23 (IL-23) receptor. The data and protocols presented herein are based on publicly available information for the investigational drug JNJ-77242113 (icotrokinra), a compound with a similar mechanism of action. These notes are intended for research purposes only and should be adapted based on the specific properties of the user's compound.

### Introduction

**YY-23** is a potent and selective antagonist of the IL-23 receptor, a key cytokine in the pathogenesis of various immune-mediated inflammatory diseases. By binding to the IL-23 receptor, **YY-23** blocks the downstream signaling cascade, leading to a reduction in the production of pro-inflammatory cytokines such as IL-17 and IL-22. These application notes provide detailed protocols for the oral administration of **YY-23** in rodent models of inflammatory bowel disease and psoriasis.

## **Mechanism of Action: IL-23 Signaling Pathway**

The diagram below illustrates the IL-23 signaling pathway and the point of intervention for **YY-23**.





Click to download full resolution via product page

IL-23 signaling pathway and inhibition by YY-23.

# Quantitative Data Pharmacokinetic Profile of YY-23 in Rodents

Despite a characteristically low oral bioavailability for a peptide, **YY-23** achieves sufficient systemic exposure to elicit pharmacodynamic effects.

| Species                     | Route | Dose<br>(mg/kg) | Cmax<br>(ng/mL) | Tmax<br>(h) | AUC (0-<br>inf)<br>(ng·h/m<br>L) | Oral<br>Bioavail<br>ability<br>(%) | Referen<br>ce       |
|-----------------------------|-------|-----------------|-----------------|-------------|----------------------------------|------------------------------------|---------------------|
| Rat<br>(Sprague<br>-Dawley) | Oral  | 10              | 1.8             | 1.0         | 4.8                              | 0.1                                | [1][2][3]<br>[4][5] |
| Monkey<br>(Cynomol<br>gus)  | Oral  | N/A             | N/A             | N/A         | N/A                              | 0.1 - 0.3                          | [1][2][3]<br>[4][5] |

Note: Data presented is for JNJ-77242113. N/A indicates data not available in the cited sources.



### In Vivo Efficacy of Oral YY-23 in Rodent Models

**YY-23** has demonstrated dose-dependent efficacy in attenuating disease parameters in rat models of colitis and skin inflammation.[6][7]

| Model                                 | Species | YY-23 Oral<br>Dose | Key<br>Efficacy<br>Endpoints                                                                           | Outcome                                                       | Reference |
|---------------------------------------|---------|--------------------|--------------------------------------------------------------------------------------------------------|---------------------------------------------------------------|-----------|
| TNBS-<br>Induced<br>Colitis           | Rat     | ≥ 0.3<br>mg/kg/day | Attenuation of<br>body weight<br>loss, reduced<br>colon<br>weight/length<br>ratio                      | Significant<br>amelioration<br>of disease<br>parameters       | [6][7]    |
| IL-23-Induced<br>Skin<br>Inflammation | Rat     | Not Specified      | Inhibition of<br>skin<br>thickening,<br>reduced IL-<br>17A, IL-17F,<br>and IL-22<br>gene<br>expression | Significant reduction in inflammation and cytokine expression | [6][7]    |

## **Experimental Protocols**

### Protocol 1: Oral Administration of YY-23 in Rodents

This protocol outlines the general procedure for the preparation and oral administration of **YY- 23** to rodents via gavage.

#### Materials:

- YY-23 compound
- Vehicle (e.g., Purified Water)
- Appropriate balance and weighing supplies



- Volumetric flasks and pipettes
- Vortex mixer or magnetic stirrer
- Oral gavage needles (stainless steel, ball-tipped, appropriate size for the animal)
- Syringes

#### Procedure:

- Formulation Preparation:
  - Calculate the required amount of YY-23 based on the desired dose and the number and weight of the animals.
  - Weigh the YY-23 powder accurately.
  - Prepare the vehicle (purified water is a suitable vehicle for JNJ-77242113).
  - Add the YY-23 powder to the vehicle to achieve the desired final concentration for the dosing volume (typically 5-10 mL/kg for rats).
  - Vortex or stir the mixture until the compound is fully dissolved or a homogenous suspension is formed. It is recommended to prepare the formulation fresh on the day of dosing.
- Oral Administration (Gavage):
  - Weigh each animal immediately before dosing to ensure accurate dose calculation.
  - Gently restrain the animal. For rats, this can be done by holding the animal close to the body with one hand while using the thumb and forefinger to gently hold the head and neck.
  - Draw the calculated volume of the YY-23 formulation into a syringe fitted with an appropriately sized gavage needle.



- Carefully insert the gavage needle into the esophagus and deliver the formulation directly into the stomach.
- Observe the animal for a brief period after dosing to ensure no adverse reactions or regurgitation.

# Protocol 2: YY-23 in a Rat Model of TNBS-Induced Colitis

This protocol describes the evaluation of orally administered **YY-23** in a trinitrobenzene sulfonic acid (TNBS)-induced colitis model in rats.[8][9][10][11][12]

### Materials:

- Male Sprague-Dawley or Wistar rats
- 2,4,6-Trinitrobenzenesulfonic acid (TNBS) solution
- Ethanol
- YY-23 oral formulation (prepared as in Protocol 1)
- Vehicle control (e.g., Purified Water)
- Anesthetic (e.g., isoflurane)
- Catheter for intrarectal administration

**Experimental Workflow:** 





Click to download full resolution via product page

Workflow for the TNBS-induced colitis model.

#### Procedure:

- Acclimatization: Acclimate rats to the housing conditions for at least one week before the start of the experiment.
- Colitis Induction (Day 0):
  - Fast the rats for 24-36 hours with free access to water.
  - Anesthetize the rats lightly.



- Instill a solution of TNBS in ethanol (e.g., 18 mg of TNBS in 0.6 mL of 50% ethanol for Sprague-Dawley rats) intrarectally via a catheter inserted approximately 8 cm into the colon.[8][9]
- Keep the rats in a head-down position for a few minutes to prevent leakage of the instillate.[9]
- Treatment (Days 1-7):
  - Begin daily oral administration of YY-23 or vehicle control 24 hours after colitis induction.
  - Doses can range from 0.3 mg/kg to higher concentrations to establish a dose-response relationship.
- Monitoring and Endpoints:
  - Monitor the animals daily for body weight, stool consistency, and signs of rectal bleeding.
  - o On Day 7, euthanize the animals and collect the colon.
  - Measure the colon length and weight.
  - Collect tissue samples for histopathological analysis, myeloperoxidase (MPO) assay to quantify neutrophil infiltration, and cytokine analysis (e.g., qPCR or ELISA for IL-17, IL-22).

# Protocol 3: YY-23 in a Mouse Model of IL-23-Induced Skin Inflammation

This protocol details the evaluation of orally administered **YY-23** in a mouse model of psoriasis-like skin inflammation induced by intradermal IL-23 injections.[13][14][15][16][17]

#### Materials:

- Female C57BL/6 mice[13]
- Recombinant murine IL-23 (rmIL-23)
- Phosphate-buffered saline (PBS)



- YY-23 oral formulation (prepared as in Protocol 1, adjusted for mouse dosing volume)
- Vehicle control (e.g., Purified Water)
- Anesthetic (e.g., isoflurane for injections)
- Calipers for measuring ear thickness

### **Experimental Workflow:**



Click to download full resolution via product page

Workflow for the IL-23-induced skin inflammation model.

### Procedure:

• Acclimatization: Acclimate mice to the housing conditions for at least one week.



- Treatment: Begin daily oral gavage of YY-23 or vehicle. A prophylactic dosing paradigm is often used, starting one day before the first IL-23 injection.
- Inflammation Induction (Days 0-4):
  - On Day 0, measure the baseline ear thickness using calipers.
  - Administer intradermal injections of rmIL-23 (e.g., 0.5 μg in 20 μL PBS) into the ear pinna daily for 4-5 consecutive days.[13][15]
- Monitoring and Endpoints:
  - Measure ear thickness daily before the IL-23 injection.
  - Visually score the ears for erythema and scaling.
  - On the final day of the study (e.g., Day 5), euthanize the animals.
  - Collect the ears for weight measurement, histopathological analysis (to measure epidermal thickness), and analysis of cytokine gene expression (e.g., qPCR for IL-17A, IL-17F, and IL-22).[7]

## **Logical Relationships**

The following diagram illustrates the logical relationship between the administration of **YY-23** and the expected therapeutic outcomes in a preclinical setting.





Click to download full resolution via product page

Logical flow from YY-23 administration to efficacy.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. Translational Pharmacokinetics of Icotrokinra, a Targeted Oral Peptide that Selectively Blocks Interleukin-23 Receptor and Inhibits Signaling PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Restricted [jnjmedicalconnect.com]
- 4. benchchem.com [benchchem.com]
- 5. Translational Pharmacokinetics of Icotrokinra, a Targeted Oral Peptide that Selectively Blocks Interleukin-23 Receptor and Inhibits Signaling: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 6. JNJ-77242113, a highly potent, selective peptide targeting the IL-23 receptor, provides robust IL-23 pathway inhibition upon oral dosing in rats and humans PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Relevance of TNBS-Colitis in Rats: A Methodological Study with Endoscopic, Histologic and Transcriptomic Characterization and Correlation to IBD | PLOS One [journals.plos.org]
- 9. Validation and optimization of experimental colitis induction in rats using 2, 4, 6trinitrobenzene sulfonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 11. KoreaMed Synapse [synapse.koreamed.org]
- 12. researchgate.net [researchgate.net]
- 13. Hooke Contract Research IL-23-Induced Psoriasis in C57BL/6 Mice [hookelabs.com]
- 14. imavita.com [imavita.com]
- 15. Suppression of IL-23-mediated psoriasis-like inflammation by regulatory B cells PMC [pmc.ncbi.nlm.nih.gov]
- 16. IL-23 Induces Atopic Dermatitis-Like Inflammation Instead of Psoriasis-Like Inflammation in CCR2-Deficient Mice | PLOS One [journals.plos.org]



- 17. CCR6 is required for IL-23-induced psoriasis-like inflammation in mice PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for YY-23
   Administration in Rodent Models]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b15620899#yy-23-administration-in-rodent-models]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com